Ethyl 1-[(3-imidazo[1,2-a]pyridin-2-ylphenyl)sulfonyl]-4-piperidinecarboxylate
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Overview
Description
Ethyl 1-[(3-imidazo[1,2-a]pyridin-2-ylphenyl)sulfonyl]-4-piperidinecarboxylate is a complex organic compound that features a unique imidazo[1,2-a]pyridine core. This core structure is known for its wide range of applications in medicinal chemistry, particularly in the development of drugs targeting various diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 1-[(3-imidazo[1,2-a]pyridin-2-ylphenyl)sulfonyl]-4-piperidinecarboxylate typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations . These methods are chosen for their efficiency in constructing the imidazo[1,2-a]pyridine scaffold. For instance, a common synthetic route might involve the cyclization of a pyridine derivative with an imidazole precursor under acidic or basic conditions .
Industrial Production Methods: Industrial production of this compound often employs scalable synthetic routes that minimize the use of hazardous reagents and maximize yield. Techniques such as continuous flow chemistry and microwave-assisted synthesis are sometimes used to enhance reaction rates and improve overall efficiency .
Chemical Reactions Analysis
Types of Reactions: Ethyl 1-[(3-imidazo[1,2-a]pyridin-2-ylphenyl)sulfonyl]-4-piperidinecarboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are crucial for modifying the compound’s structure to enhance its biological activity or to create derivatives for further study.
Common Reagents and Conditions: Common reagents used in these reactions include transition metal catalysts for oxidation and reduction reactions, and halogenating agents for substitution reactions . Conditions such as elevated temperatures and specific pH levels are often required to drive these reactions to completion.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the imidazo[1,2-a]pyridine core .
Scientific Research Applications
Ethyl 1-[(3-imidazo[1,2-a]pyridin-2-ylphenyl)sulfonyl]-4-piperidinecarboxylate has a broad range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules . In biology and medicine, it has shown potential as an anticancer agent and as a treatment for infectious diseases . Its unique structure allows it to interact with various biological targets, making it a valuable tool in drug discovery and development .
Mechanism of Action
The mechanism of action of Ethyl 1-[(3-imidazo[1,2-a]pyridin-2-ylphenyl)sulfonyl]-4-piperidinecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors . These interactions can inhibit or activate biological pathways, leading to therapeutic effects. For example, the compound might inhibit a key enzyme involved in cancer cell proliferation, thereby reducing tumor growth .
Comparison with Similar Compounds
Similar Compounds: Similar compounds include other imidazo[1,2-a]pyridine derivatives, such as imidazo[1,2-a]pyrimidines and imidazo[1,2-a]pyrazines . These compounds share the imidazo[1,2-a] core structure but differ in their functional groups and overall molecular architecture.
Uniqueness: What sets Ethyl 1-[(3-imidazo[1,2-a]pyridin-2-ylphenyl)sulfonyl]-4-piperidinecarboxylate apart is its specific combination of functional groups, which confer unique biological activities and chemical reactivity . This makes it a particularly versatile compound for various scientific applications.
Properties
Molecular Formula |
C21H23N3O4S |
---|---|
Molecular Weight |
413.5 g/mol |
IUPAC Name |
ethyl 1-(3-imidazo[1,2-a]pyridin-2-ylphenyl)sulfonylpiperidine-4-carboxylate |
InChI |
InChI=1S/C21H23N3O4S/c1-2-28-21(25)16-9-12-24(13-10-16)29(26,27)18-7-5-6-17(14-18)19-15-23-11-4-3-8-20(23)22-19/h3-8,11,14-16H,2,9-10,12-13H2,1H3 |
InChI Key |
CBLMNSJTNVDTKS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)S(=O)(=O)C2=CC=CC(=C2)C3=CN4C=CC=CC4=N3 |
Origin of Product |
United States |
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